molecular formula C6H12N6 B1524388 [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine CAS No. 40917-14-4

[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine

Cat. No.: B1524388
CAS No.: 40917-14-4
M. Wt: 168.2 g/mol
InChI Key: FKAMNCAQZDHPAB-UHFFFAOYSA-N
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Description

[4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. One common method includes the following steps:

    Reaction with Cyanuric Chloride: Cyanuric chloride is reacted with dimethylamine in the presence of a base such as sodium hydroxide to form an intermediate.

    Amination: The intermediate is then treated with formaldehyde and ammonia to introduce the aminomethyl group, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, thiols, or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of pharmaceuticals. It has been studied for its anticancer properties and its ability to inhibit certain enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its role as an intermediate in the synthesis of these products is crucial for their effectiveness and stability.

Mechanism of Action

The mechanism of action of [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit the function of enzymes like topoisomerases, which are essential for DNA replication and cell division. By binding to these enzymes, the compound can disrupt the replication process, leading to cell death.

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4,6-Dimethoxy-1,3,5-triazin-2-yl β-lactoside
  • 1,3,5-Triazine aminobenzoic acid derivatives

Uniqueness: What sets [4-Amino-6-(aminomethyl)(1,3,5-triazin-2-yl)]dimethylamine apart from similar compounds is its specific functional groups and their arrangement, which confer unique reactivity and biological activity. Its aminomethyl group, in particular, plays a significant role in its interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-(aminomethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3,7H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAMNCAQZDHPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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